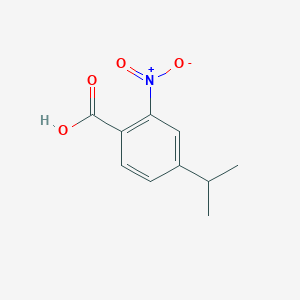

4-Isopropyl-2-nitrobenzoic acid

描述

General Context of Benzoic Acid Scaffolds in Chemical Synthesis

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the world of chemical synthesis. preprints.orgwikipedia.org The presence of the carboxyl group on the benzene (B151609) ring provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. wikipedia.org This versatility allows for the incorporation of the benzoic acid motif into larger, more complex molecular architectures.

The inherent stability of the benzene ring, coupled with the reactivity of the carboxyl group, makes benzoic acid scaffolds highly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials. preprints.orgresearchgate.net The ability to introduce various substituents onto the aromatic ring further expands the chemical space accessible from this basic structure, enabling the fine-tuning of a molecule's physical, chemical, and biological properties. researchgate.net For instance, the strategic placement of functional groups can influence a compound's solubility, lipophilicity, and binding affinity to biological targets. fiveable.me

Significance of Nitro and Isopropyl Substituents in Aromatic Systems

The introduction of nitro and isopropyl groups onto an aromatic ring dramatically alters its electronic and steric landscape, imparting distinct characteristics to the parent molecule.

The nitro group (-NO₂) is a potent electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring. wikipedia.orgnumberanalytics.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, making it less reactive to incoming electrophiles. wikipedia.orgnih.govbritannica.com Conversely, it facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. wikipedia.org The strong electronegativity of the nitro group arises from the combined effect of the two oxygen atoms bonded to a partially positive nitrogen atom. nih.gov

The isopropyl group (-CH(CH₃)₂) , a branched alkyl substituent, primarily exerts its influence through steric hindrance and weak electron-donating effects via hyperconjugation. fiveable.menumberanalytics.com Its bulky nature can direct incoming reagents to specific positions on the aromatic ring and can also impact the conformation of the molecule. fiveable.me In certain contexts, the isopropyl group can enhance the lipophilicity of a compound, a crucial factor in its interaction with biological systems. fiveable.mefiveable.me

Research Trajectory of 4-Isopropyl-2-nitrobenzoic Acid within This Chemical Class

The specific arrangement of the isopropyl and nitro groups on the benzoic acid framework in this compound creates a unique chemical entity with a distinct reactivity profile. The presence of the electron-withdrawing nitro group at the ortho position to the carboxylic acid can influence the acidity of the carboxyl proton. The isopropyl group at the para position provides steric bulk and a degree of lipophilicity.

Research involving this compound has often centered on its synthesis and its use as an intermediate in the preparation of more complex molecules. For example, its synthesis can be achieved from precursors like 2-nitro-4-isopropylbenzonitrile through hydrolysis. chemicalbook.com The reduction of the nitro group to an amine is a common transformation, yielding 2-amino-4-isopropylbenzoic acid, a valuable building block for various heterocyclic compounds. csbsju.edu

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | chemicalbook.comnih.gov |

| Molecular Weight | 209.20 g/mol | chemicalbook.comnih.gov |

| IUPAC Name | This compound | nih.govachemblock.com |

| CAS Number | 35480-95-6 | chemicalbook.comachemblock.com |

| Appearance | Off-white solid | chemicalbook.com |

Synthesis and Reactivity

The synthesis of this compound can be accomplished through various routes. One documented method involves the hydrolysis of 2-nitro-4-isopropylbenzonitrile. chemicalbook.com This reaction is typically carried out under acidic conditions, for example, using a mixture of water, acetic acid, and sulfuric acid, followed by heating at reflux. chemicalbook.com

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amide bond formation. The nitro group is a key site for chemical modification, most notably through reduction to an amine. This transformation is often achieved using reducing agents like hydrogen gas with a metal catalyst or metals such as tin or iron in acidic media. csbsju.edu The resulting amino-benzoic acid derivative serves as a versatile precursor for further synthetic elaborations.

Structure

3D Structure

属性

IUPAC Name |

2-nitro-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(2)7-3-4-8(10(12)13)9(5-7)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEMHNYHGJJMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Isopropyl 2 Nitrobenzoic Acid

Established Synthetic Pathways

Several reliable methods for the synthesis of 4-isopropyl-2-nitrobenzoic acid have been documented, primarily involving the transformation of nitrile and ester functionalities, or the derivatization of related benzoic acid precursors.

Conversion of 4-Isopropyl-2-nitrobenzonitrile (B1604410) to this compound

A direct and effective route to this compound involves the hydrolysis of 4-isopropyl-2-nitrobenzonitrile. This process is typically carried out under acidic conditions. In a representative synthesis, 4-isopropyl-2-nitrobenzonitrile is heated at reflux for an extended period, often around 72 hours, in a mixture of water, acetic acid, and concentrated sulfuric acid. chemicalbook.com This harsh condition is necessary to ensure the complete conversion of the nitrile group to a carboxylic acid.

The workup procedure is crucial for isolating the final product in a pure form. It involves pouring the cooled reaction mixture into ice water, followed by careful pH adjustments. The solution is first made alkaline (pH 12) with a strong base like sodium hydroxide (B78521) to remove any non-acidic impurities through extraction with an organic solvent such as ethyl ether. Subsequently, the aqueous phase is acidified to a pH of 2 with a strong acid like hydrochloric acid, which precipitates the this compound. The product is then extracted with an organic solvent, dried, and concentrated to yield an off-white solid. This method has been reported to achieve a yield of approximately 73%. chemicalbook.com

Table 1: Synthesis of this compound from 4-Isopropyl-2-nitrobenzonitrile

| Step | Reagents | Conditions | Purpose |

| Hydrolysis | 4-isopropyl-2-nitrobenzonitrile, water, acetic acid, concentrated sulfuric acid | Reflux for 72 hours | Conversion of nitrile to carboxylic acid |

| Basification | 6N Sodium hydroxide | pH adjusted to 12 at 0°C | Removal of non-acidic impurities |

| Acidification | Concentrated hydrochloric acid | pH adjusted to 2 | Precipitation of the carboxylic acid |

| Extraction &Purification | Ethyl ether, magnesium sulfate | Standard extraction and drying | Isolation of the final product |

Hydrolysis of Corresponding Esters of this compound

The hydrolysis of esters of this compound, such as methyl 4-isopropyl-2-nitrobenzoate, presents another viable synthetic route. bldpharm.com This method can be performed under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester with an excess of a dilute mineral acid, such as hydrochloric or sulfuric acid. This reaction is reversible, and to drive it to completion, a large excess of water is typically used. wikipedia.org

Base-catalyzed hydrolysis, also known as saponification, is often preferred as the reaction is irreversible, leading to higher yields. The ester is heated under reflux with a dilute alkali solution, such as sodium hydroxide. This process yields the sodium salt of the carboxylic acid and the corresponding alcohol. The alcohol can be removed by distillation, and the carboxylic acid is then liberated by acidifying the remaining salt solution. wikipedia.org For instance, the hydrolysis of methyl m-nitrobenzoate to m-nitrobenzoic acid is efficiently achieved by boiling with a sodium hydroxide solution. orgsyn.org This general principle is applicable to the esters of this compound.

Synthesis from Related Nitrobenzoic Acid Precursors and Derivatization

The synthesis of this compound can also be achieved by starting with precursors that already contain the nitrobenzoic acid core or can be readily converted to it. One common strategy is the nitration of a suitable benzoic acid derivative followed by other necessary transformations. For example, the nitration of methyl benzoate (B1203000) followed by the hydrolysis of the resulting nitro-ester is a known method for producing m-nitrobenzoic acid, which avoids the difficult separation of isomers that occurs with the direct nitration of benzoic acid. orgsyn.org A similar approach could be envisioned for the synthesis of this compound starting from a suitable isopropylbenzoate.

Another relevant precursor-based approach is the oxidation of a methyl group on a nitrotoluene derivative. For instance, p-nitrobenzoic acid is commercially produced by the oxidation of 4-nitrotoluene (B166481). chemicalbook.com This indicates that this compound could potentially be synthesized by the oxidation of 4-isopropyl-2-nitrotoluene.

Advancements and Challenges in Synthetic Protocols

Optimizing the synthesis of this compound involves addressing challenges related to regioselectivity, yield, and reaction conditions. Modern synthetic strategies focus on precise control over these factors.

Regioselective Nitration and Oxidation Strategies

The introduction of a nitro group at a specific position on the benzene (B151609) ring is a critical step in many synthetic routes for this compound. The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. However, the position of nitration is directed by the existing substituents on the ring. The direct nitration of benzoic acid, for example, predominantly yields the meta-isomer. google.com Therefore, achieving the desired 2-nitro substitution in the presence of a 4-isopropyl group requires careful consideration of the directing effects of the substituents.

Oxidation of an alkyl group to a carboxylic acid is another key transformation. The oxidation of 4-nitrotoluene to 4-nitrobenzoic acid can be accomplished with 15% nitric acid at high temperatures (175 °C), resulting in a high yield of 88.5%. chemicalbook.com A more general method involves the oxidation of 2- or 4-nitroacetophenone to the corresponding nitrobenzoic acids using nitric acid. This reaction can be facilitated by the presence of a reducible metal compound like ammonium (B1175870) metavanadate to reduce the induction period. google.com

Control of Reaction Conditions (Temperature, pH, Solvents, Catalysts) for Yield and Selectivity

The yield and purity of this compound are highly dependent on the precise control of reaction parameters.

Temperature: Temperature plays a critical role in both nitration and hydrolysis reactions. In nitration, temperature control is essential to minimize the formation of unwanted isomers. For hydrolysis, as seen in the conversion of 4-isopropyl-2-nitrobenzonitrile, elevated temperatures (reflux) are necessary to drive the reaction to completion. chemicalbook.com However, in the hydrolysis of some nitro-esters, high temperatures in the presence of strong bases can lead to side reactions and reduced yields. The ionization constants of nitrobenzoic acids are also temperature-dependent, which can affect reaction equilibria and product isolation. rsc.org For 2-nitrobenzoic acid, the acid strength decreases at higher temperatures. rsc.org

pH: The control of pH is particularly important during the workup of reactions that produce carboxylic acids. In the synthesis from 4-isopropyl-2-nitrobenzonitrile, the pH is carefully adjusted to 12 to remove impurities and then to 2 to precipitate the final product. chemicalbook.com

Solvents: The choice of solvent can influence reaction rates and selectivity. In the synthesis of 3-nitro-4-alkoxybenzoic acid, the use of an inactive solvent like a halogenated hydrocarbon has been explored to control the nitration reaction. google.com

Catalysts: Catalysts are employed to improve reaction efficiency. In the oxidation of 2- and 4-nitroacetophenone, ammonium metavanadate can be used to catalyze the reaction. google.com For the synthesis of p-nitrobenzoic acid from 4-nitrotoluene, a mixed catalyst system of gold oxide, silver oxide, and copper oxide has been used with molecular oxygen as the oxidant. chemicalbook.com

Table 2: Summary of Influential Reaction Conditions

| Parameter | Influence on Synthesis | Example |

| Temperature | Affects reaction rate, selectivity, and can lead to decomposition or side reactions. | High temperature (175°C) for oxidation of 4-nitrotoluene. chemicalbook.com |

| pH | Crucial for separation and purification of the carboxylic acid product. | Adjustment to pH 12 and then pH 2 in the synthesis from the corresponding nitrile. chemicalbook.com |

| Solvents | Can control reaction pathways and selectivity. | Use of inactive solvents in nitration to improve control. google.com |

| Catalysts | Can increase reaction rates and enable milder reaction conditions. | Ammonium metavanadate in the oxidation of nitroacetophenones. google.com |

Mitigation of Side Reactions and Impurity Formation, including Azoxybenzene (B3421426) Derivatives

The synthesis of nitrobenzoic acids can be susceptible to the formation of various side products, with azoxybenzene derivatives being a notable impurity under certain reaction conditions. Research into the synthesis of structurally similar compounds, such as 2-isopropoxy-4-nitrobenzoic acid, has shed light on the mechanisms leading to these impurities and, crucially, how to avoid them.

A significant finding is the influence of temperature and base concentration on the reaction pathway. For instance, in a related synthesis, the use of a strong base like 45% aqueous sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (B95107) (THF) and ethanol (B145695) at an elevated temperature of 80°C resulted in the unexpected formation of a trans-azoxybenzene derivative as the primary product, with a yield as high as 92%. pucp.edu.peresearchgate.netarkat-usa.org This suggests that harsh hydrolysis conditions can promote the reductive coupling of the nitro groups of two precursor molecules to form the azoxy linkage.

To circumvent this side reaction and favor the formation of the desired carboxylic acid, a significant process optimization involves modifying the reaction conditions. By conducting the hydrolysis at room temperature and substituting the strong base with a milder one, such as lithium hydroxide (LiOH), the formation of the azoxybenzene derivative can be effectively suppressed. pucp.edu.peresearchgate.netarkat-usa.org This alternative protocol has been shown to produce the desired acid in a high yield of 82% without the need for extensive chromatographic purification. researchgate.netarkat-usa.org

The putative mechanism for the formation of the azoxybenzene involves the reduction of the nitro group, which can be facilitated by alcoholic sodium or potassium alkoxides, a reaction known for over a century. researchgate.netarkat-usa.org The choice of a milder base and lower temperature prevents this reduction pathway from becoming dominant.

The following table summarizes the profound impact of reaction conditions on the product outcome in a comparable synthesis, highlighting the critical parameters for mitigating azoxybenzene formation.

Table 1: Influence of Reaction Conditions on Product Formation

| Base | Solvent | Temperature | Main Product | Yield | Reference |

|---|---|---|---|---|---|

| 45% aq. NaOH | THF/Ethanol | 80 °C | (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide | 92% | pucp.edu.peresearchgate.netarkat-usa.org |

| Lithium Hydroxide | THF/Water | Room Temp. | 2-isopropoxy-4-nitrobenzoic acid | 82% | pucp.edu.peresearchgate.netarkat-usa.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.mamit.edu Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically viable production methods.

Key green chemistry strategies applicable to this synthesis include:

Use of Safer Solvents: Traditional organic syntheses often employ hazardous solvents. Green approaches advocate for replacing these with safer alternatives like water, ethanol, or supercritical fluids, or even conducting reactions under solvent-free conditions (mechanochemistry). mit.edunih.gov For instance, the recrystallization of benzoic acid from water is a classic example of a safer purification method due to water's non-toxic nature and the differential solubility of the product. wikipedia.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they are used in small amounts and can carry out a reaction multiple times, making them preferable to stoichiometric reagents which are used in excess and generate more waste. mit.edu In the synthesis of nitrobenzoic acids, exploring catalytic oxidation methods, for example using ammonium metavanadate with nitric acid, could be a greener alternative to stoichiometric oxidants like potassium permanganate (B83412). google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. mit.edu The successful synthesis of the related 2-isopropoxy-4-nitrobenzoic acid at room temperature is a prime example of this principle in action, which not only saves energy but also prevents the formation of unwanted byproducts. pucp.edu.peresearchgate.netarkat-usa.org Alternative energy sources like microwave irradiation can also be explored to accelerate reaction times and potentially reduce energy usage compared to conventional heating. nih.govnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mit.edu Reactions with high atom economy, such as addition and rearrangement reactions, are preferred. While the synthesis of this compound may involve steps with inherent limitations in atom economy, careful selection of reagents and reaction pathways can help to minimize waste.

Use of Renewable Feedstocks: While not always immediately feasible for complex aromatic compounds, the long-term goal of green chemistry is to shift from petroleum-based feedstocks to renewable ones. mit.edu

The table below outlines potential green chemistry approaches for the synthesis of this compound.

Table 2: Potential Green Chemistry Strategies

| Green Chemistry Principle | Proposed Application in Synthesis | Potential Benefits |

|---|---|---|

| Safer Solvents | Utilize water or ethanol for reaction and purification steps. wikipedia.org | Reduced toxicity and environmental impact. |

| Catalysis | Employ catalytic oxidation methods instead of stoichiometric reagents. google.com | Reduced waste, higher efficiency, and easier separation. |

| Energy Efficiency | Conduct reactions at room temperature; explore microwave-assisted synthesis. researchgate.netarkat-usa.orgnih.gov | Lower energy costs, prevention of side reactions. |

| Waste Prevention | Optimize reaction conditions to minimize byproduct formation. researchgate.netarkat-usa.orgmit.edu | Reduced disposal costs and environmental pollution. |

Chemical Reactivity and Advanced Derivatization of 4 Isopropyl 2 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in 4-isopropyl-2-nitrobenzoic acid is a versatile handle for a variety of chemical modifications, including esterification, conversion to acyl halides and anhydrides, and amidation reactions. These transformations are fundamental in organic synthesis for the creation of new molecular entities.

Esterification Reactions to Form Isopropyl and Other Esters

Esterification of carboxylic acids is a cornerstone of organic synthesis, and this compound can be readily converted to its corresponding esters. A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the reaction of this compound with isopropyl alcohol under these conditions would yield isopropyl 4-isopropyl-2-nitrobenzoate. The equilibrium of this reaction can be shifted towards the product by removing the water formed during the reaction, often through azeotropic distillation. google.comlearncbse.in

Alternatively, esters can be synthesized from the more reactive acyl chloride derivative. For example, the synthesis of isopropyl 4-nitrobenzoate (B1230335) can be achieved by reacting 4-nitrobenzoyl chloride with 2-propanol. rsc.org This method is often preferred for its milder reaction conditions and higher yields. A similar approach could be employed for the synthesis of esters of this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Isopropyl alcohol | Isopropyl 4-isopropyl-2-nitrobenzoate | Fischer-Speier Esterification |

| 4-Nitrobenzoyl chloride | 2-Propanol | Isopropyl 4-nitrobenzoate | Acyl Substitution |

Formation of Acyl Halides and Anhydrides

The carboxylic acid functionality of this compound can be converted into more reactive derivatives such as acyl halides and anhydrides, which are valuable intermediates in organic synthesis. The formation of an acyl chloride, for instance, can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comorgsyn.orgprepchem.com The resulting 4-isopropyl-2-nitrobenzoyl chloride would be a highly reactive compound, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.

Similarly, acid anhydrides can be prepared. While a specific synthesis for 4-isopropyl-2-nitrobenzoic anhydride (B1165640) is not detailed in the provided results, the formation of 4-nitrobenzoic anhydride is known. nih.gov Anhydrides are typically synthesized by the dehydration of two carboxylic acid molecules, often facilitated by a dehydrating agent like acetic anhydride or by heating the corresponding dicarboxylic acid. These anhydrides serve as effective acylating agents.

| Starting Material | Reagent | Product |

| 4-Nitrobenzoic acid | Phosphorus pentachloride | 4-Nitrobenzoyl chloride |

| 2-Nitrobenzoic acid | Thionyl chloride | 2-Nitrobenzoyl chloride |

| 4-Nitrobenzoic acid | (Self-reaction with dehydration) | 4-Nitrobenzoic anhydride |

Amidation and Peptide Coupling Applications

The formation of amide bonds is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. This compound can be converted into amides by reacting its activated form (such as an acyl chloride or in the presence of a coupling reagent) with an amine. youtube.comwikipedia.org

In the context of peptide synthesis, carboxylic acids are coupled with the N-terminus of an amino acid or peptide. masterorganicchemistry.comyoutube.com This process requires the use of specific coupling reagents to facilitate the reaction and prevent side reactions. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. nih.gov While direct application of this compound in peptide synthesis is not explicitly documented in the search results, its structure lends itself to such applications, potentially serving as a building block for novel peptide-based structures. The amino acids used in peptide synthesis are often protected to prevent unwanted side reactions. youtube.com

Transformations of the Nitro Group

The nitro group of this compound is a key site for chemical modification, with its reduction leading to the formation of an amino group, a versatile functional group in organic synthesis. Further exploration of reduction pathways can also yield other nitrogen-containing functionalities.

Catalytic Hydrogenation to Amino Derivatives (e.g., 2-Amino-4-isopropylbenzoic acid)

The most prominent transformation of the nitro group in this compound is its reduction to an amino group, yielding 2-amino-4-isopropylbenzoic acid. This reduction is commonly achieved through catalytic hydrogenation. google.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. wikipedia.org This reaction is generally efficient and selective for the nitro group, leaving the carboxylic acid and the aromatic ring intact. The resulting 2-amino-4-isopropylbenzoic acid is a valuable bifunctional molecule with applications in the synthesis of more complex structures.

A variety of other reducing agents can also be employed for the selective reduction of nitroarenes to amines, including metals in acidic media (e.g., Fe/HCl, Sn/HCl) and other systems like NaBH₄ in the presence of a transition metal catalyst. d-nb.infojsynthchem.com

| Starting Material | Reagents | Product |

| This compound | H₂, Pd/C | 2-Amino-4-isopropylbenzoic acid |

| Ester Substituted Nitroarenes | NaBH₄-FeCl₂ | Corresponding Amino Esters d-nb.info |

| Aromatic Nitro Compounds | Hydrazine (B178648) glyoxylate, Zn or Mg | Corresponding Anilines |

Exploration of Reduction Pathways (e.g., to hydroxylamino, azo, or azoxy compounds)

Beyond complete reduction to the amine, the nitro group of this compound can potentially be reduced to intermediate oxidation states, yielding hydroxylamino, azo, or azoxy compounds. The specific product obtained often depends on the choice of reducing agent and reaction conditions.

The reduction of nitroarenes to N-arylhydroxylamines can be achieved using reagents such as zinc dust in the presence of ammonium (B1175870) chloride or through catalytic methods with reagents like hydrazine and a Raney nickel catalyst at controlled temperatures. wikipedia.org

The formation of azo compounds from nitroaromatics can be accomplished through reductive coupling. conicet.gov.armdpi.comresearchgate.netresearchgate.netyoutube.com For example, treatment with reagents like lead metal or using photocatalytic methods with gold nanoparticles can lead to the formation of the corresponding azo derivative. mdpi.comresearchgate.net Similarly, azoxy compounds can be formed under specific reductive conditions. The synthesis of these derivatives from this compound would introduce new chromophoric and potentially biologically active moieties.

| Starting Material | Potential Product | General Method |

| Aromatic Nitro Compound | N-Arylhydroxylamine | Zn/NH₄Cl or Hydrazine/Raney Ni wikipedia.org |

| Aromatic Nitro Compound | Azo Compound | Reductive coupling with lead researchgate.net or photocatalysis mdpi.com |

| Aromatic Nitro Compound | Azoxy Compound | Controlled reduction |

Reactions at the Aromatic Ring and Isopropyl Moiety

The chemical reactivity of this compound is dictated by the interplay of its three constituent functional groups: the electron-withdrawing nitro group (-NO₂), the electron-withdrawing carboxylic acid group (-COOH), and the electron-donating isopropyl group (-CH(CH₃)₂). These substituents influence the electron density of the aromatic ring and the reactivity of the benzylic position of the isopropyl side chain.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The substitution reactions on the aromatic ring of this compound are complex due to the competing directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. The rate and position of this attack are governed by the nature of the substituents already present. youtube.com The carboxylic acid and nitro groups are powerful deactivating, meta-directing groups due to their electron-withdrawing nature. wikipedia.orglearncbse.in Conversely, the isopropyl group is an activating, ortho, para-directing group.

The positions available for substitution on the this compound ring are C3, C5, and C6.

Position 3: Ortho to the carboxylic acid, meta to the isopropyl group, and meta to the nitro group.

Position 5: Meta to the carboxylic acid, ortho to the isopropyl group, and meta to the nitro group.

Position 6: Ortho to the carboxylic acid and para to the isopropyl group.

Given these competing influences, position C5 is the most likely site for electrophilic attack. It is activated by the ortho-directing isopropyl group and is also a meta position relative to both deactivating groups. However, the strong deactivation of the ring means that harsh reaction conditions would likely be required for any electrophilic substitution to occur. Furthermore, under certain conditions, such as nitration in strong acid, ipso-substitution, or the replacement of the isopropyl group (nitrodeisopropylation), could be a competing reaction pathway, a phenomenon observed in related isopropyl-substituted aromatics. rsc.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -COOH | 1 | Deactivating | meta (to C3, C5) |

| -NO₂ | 2 | Deactivating | meta (to C4, C6) |

| -CH(CH₃)₂ | 4 | Activating | ortho, para (to C3, C5, C6) |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, particularly due to the presence of the strongly electron-withdrawing nitro group. These reactions require a leaving group on the aromatic ring and are facilitated by electron-withdrawing groups positioned ortho or para to it.

In this compound, the nitro group at C2 is ortho to the carboxylic acid at C1 and ortho to a potential substituent at C3. If a good leaving group, such as a halide, were present on the ring, particularly at the C1, C3, or C5 positions, the nitro group would effectively stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution. For instance, if a bromo-substituent were at the C4 position, as in 4-bromo-2-nitrobenzoic acid, the nitro group would be meta and thus would not effectively facilitate nucleophilic substitution of the bromine. However, in the parent compound, without a pre-existing leaving group, SNAr is not a direct pathway. The introduction of a leaving group via other chemistries would be a necessary prerequisite.

Functionalization of the Isopropyl Side Chain

The isopropyl group offers a site for reactivity at its benzylic position—the carbon atom directly attached to the aromatic ring. This position is activated by the adjacent phenyl ring, making the single benzylic hydrogen susceptible to abstraction. libretexts.org

Benzylic Oxidation

One of the most common reactions involving alkylbenzene side chains is oxidation. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize an alkyl side chain to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgchegg.comvaia.com

In the case of this compound, the isopropyl group's benzylic carbon has one hydrogen. Vigorous oxidation would cleave the carbon-carbon bonds of the isopropyl group and oxidize the benzylic carbon to a carboxylic acid. This reaction would transform this compound into 2-nitroterephthalic acid (benzene-1,4-dicarboxylic acid, 2-nitro-). This method is a standard route for preparing substituted benzoic acids from corresponding alkylbenzenes. chegg.comyoutube.com The tert-butyl group, which lacks a benzylic hydrogen, is resistant to this type of oxidation. vaia.comyoutube.com

Table 2: Representative Side-Chain Oxidation Reaction

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | KMnO₄, H₂O, heat | 2-Nitroterephthalic acid |

Benzylic Halogenation

The benzylic hydrogen of the isopropyl group is also susceptible to free-radical halogenation. Reagents like N-bromosuccinimide (NBS), typically with a radical initiator like light (hν) or peroxide, are used to selectively brominate the benzylic position. libretexts.orglibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.org Applying this to this compound would be expected to yield 4-(1-bromo-1-methylethyl)-2-nitrobenzoic acid. This halogenated product could then serve as a versatile intermediate for further nucleophilic substitution or elimination reactions at the side chain.

Spectroscopic Characterization for Structural Elucidation of 4 Isopropyl 2 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in 4-Isopropyl-2-nitrobenzoic acid. By analyzing various NMR experiments, a complete picture of the proton and carbon environments can be assembled.

The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro (-NO₂) and carboxylic acid (-COOH) groups, and the electron-donating nature of the isopropyl group.

The aromatic region is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The proton positioned between the two electron-withdrawing groups (H-3) would be the most deshielded, appearing at the lowest field. The other two aromatic protons (H-5 and H-6) will exhibit chemical shifts influenced by both the isopropyl and nitro/carboxyl groups. The isopropyl group itself presents as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The acidic proton of the carboxylic acid typically appears as a broad singlet at a very high chemical shift, often above 10 ppm. ubc.canih.gov

The coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. libretexts.org For the aromatic protons, typical ortho coupling constants are in the range of 7-10 Hz, while meta coupling is smaller, around 2-3 Hz. The vicinal coupling between the isopropyl methine and methyl protons is consistently around 7 Hz. blogspot.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | >10 | broad singlet | - |

| H-3 | ~8.2 | d | ~2 |

| H-5 | ~7.8 | dd | ~8, ~2 |

| H-6 | ~7.6 | d | ~8 |

| CH (isopropyl) | ~3.1 | septet | ~7 |

Note: These are predicted values based on the analysis of similar compounds and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on each of the ten unique carbon atoms in this compound. The chemical shifts are spread over a wider range than in ¹H NMR, and their positions are highly dependent on the local electronic environment. oregonstate.edu

The carbonyl carbon of the carboxylic acid is expected at the lowest field (165-185 ppm). libretexts.org The aromatic carbons show a range of shifts; the carbons directly attached to the electron-withdrawing nitro and carboxyl groups (C-2 and C-1) are significantly deshielded. The carbon attached to the isopropyl group (C-4) will also have a distinct shift. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~168 |

| C-2 (attached to NO₂) | ~150 |

| C-4 (attached to isopropyl) | ~145 |

| C-1 (attached to COOH) | ~135 |

| C-6 | ~130 |

| C-5 | ~128 |

| C-3 | ~125 |

| CH (isopropyl) | ~34 |

Note: Predicted values are based on established chemical shift ranges and data from analogous compounds like 4-isopropylbenzoic acid and various nitrobenzoates. libretexts.orgspectrabase.comspectrabase.comchemicalbook.com

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also reveal the coupling between adjacent aromatic protons, for example, between H-5 and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹J C-H coupling). sdsu.edu This allows for the unambiguous assignment of protonated carbons. For instance, the signal for the isopropyl methine proton would correlate with the isopropyl methine carbon signal.

¹⁵N NMR spectroscopy, while less common than ¹H or ¹³C NMR, can provide direct information about the nitrogen environment of the nitro group. The chemical shift of a nitro group nitrogen is typically found in a range far downfield, often between 350 and 400 ppm relative to a nitromethane (B149229) standard. nih.govnih.gov The specific chemical shift for the nitro group in this compound would be influenced by its position on the aromatic ring and the electronic effects of the adjacent carboxylic acid and the para-isopropyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. researchgate.net

The IR and Raman spectra of this compound would display characteristic absorption bands confirming the presence of the carboxylic acid, nitro, and isopropyl groups, as well as the substituted benzene ring.

Carboxylic Acid Group: This group gives rise to a very broad O-H stretching band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The C=O (carbonyl) stretch is a strong, sharp band found around 1700 cm⁻¹. researchgate.netnist.gov

Nitro Group: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (stronger in the IR) around 1520-1560 cm⁻¹ and a symmetric stretch (stronger in Raman) around 1345-1385 cm⁻¹. chemicalbook.comchemicalbook.com

Isopropyl Group: C-H stretching vibrations for the sp³ hybridized carbons of the isopropyl group are observed just below 3000 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the sp² hybridized carbons of the ring appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Nitro | Asymmetric N-O stretch | ~1530 |

| Nitro | Symmetric N-O stretch | ~1350 |

| Aromatic C-H | C-H stretch | >3000 |

| Isopropyl C-H | C-H stretch | <3000 |

Note: Frequencies are based on data from related nitrobenzoic acid derivatives. researchgate.netresearchgate.netnist.gov

Investigations of Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystalline structure and bulk properties of this compound are significantly influenced by intermolecular interactions, with hydrogen bonding playing a pivotal role. In the solid state, carboxylic acid groups of adjacent molecules typically form centrosymmetric hydrogen-bonded dimers. nih.govnih.gov This characteristic R22(8) graph set motif is a common feature in the crystal structures of many benzoic acid derivatives. nih.govnih.gov These strong O-H···O hydrogen bonds are a primary driving force in the molecular self-assembly and crystallization process. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis.

Determination of Molecular Mass and Fragmentation Pathways

The nominal molecular weight of this compound is 209 g/mol . nih.govchemsynthesis.com Electron ionization mass spectrometry (EI-MS) of aromatic nitro compounds often reveals characteristic fragmentation patterns. For nitrobenzoic acids, common fragmentation pathways involve the loss of small neutral molecules.

While a specific mass spectrum for this compound is not available in the search results, the fragmentation of related compounds provides insight into expected pathways. For instance, the mass spectrum of 4-nitrobenzoic acid shows significant peaks corresponding to the molecular ion ([M]+•) and fragments resulting from the loss of •OH, •NO₂, and CO₂. massbank.eu The fragmentation of its isopropyl ester, isopropyl 4-nitrobenzoate (B1230335), also provides clues. nist.gov

For this compound, one can anticipate the following fragmentation events under EI conditions:

Loss of the isopropyl group: Cleavage of the bond between the aromatic ring and the isopropyl group would lead to a significant fragment.

Decarboxylation: The loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for benzoic acids.

Loss of the nitro group: Elimination of •NO₂ is a characteristic fragmentation for nitroaromatic compounds.

Loss of water: Rearrangement reactions can lead to the elimination of a water molecule. nih.govwvu.edu

The exact fragmentation pattern and the relative abundance of the resulting ions would provide a unique fingerprint for the molecule, confirming its structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition. wvu.edu

Application of GC-MS and LC-MS for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of this compound, especially for assessing its purity and analyzing its presence in complex mixtures. niscpr.res.inmdpi.com

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. niscpr.res.in For less volatile compounds like benzoic acids, derivatization to more volatile esters may be employed to improve chromatographic performance. nist.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each eluting component, allowing for positive identification by comparing the spectra to libraries or through interpretation of fragmentation patterns. mdpi.com

LC-MS is particularly useful for the analysis of thermally labile or non-volatile compounds and is widely used in the analysis of pharmaceutical and environmental samples. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common method for separating acidic compounds like this compound. nih.gov The eluent from the HPLC column is introduced into the mass spectrometer, often using electrospray ionization (ESI), which is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. nih.govnih.gov This allows for the determination of the molecular weight and, with tandem mass spectrometry (MS/MS), structural elucidation. nih.govnih.gov These techniques offer high sensitivity and selectivity, making them ideal for detecting trace amounts of impurities or analyzing the compound in various matrices. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with the benzene ring, the carboxylic acid group, and the nitro group. ufg.brresearchgate.net

The benzene ring itself has several absorption bands in the UV region. The presence of substituents significantly affects the position (λmax) and intensity (molar absorptivity, ε) of these bands. The carboxylic acid and nitro groups are both auxochromes and chromophores. The nitro group, in particular, is a strong chromophore and its presence is expected to cause a bathochromic (red) shift of the absorption bands of the benzene ring.

Crystallographic Analysis and Solid State Architectural Studies

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a pivotal technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. nih.govrsc.org Although a specific crystallographic information file (CIF) for 4-Isopropyl-2-nitrobenzoic acid was not found in the conducted search, the following sections delineate a theoretical analysis of its likely molecular and crystal structure based on documented findings for analogous compounds.

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a nitro group, and an isopropyl group. The spatial arrangement of these functional groups relative to the benzene ring dictates the molecule's conformation.

| Parameter | Expected Value/Characteristic | Basis of Prediction |

| Carboxylic Acid Dihedral Angle | Twisted out of the benzene ring plane | Steric hindrance from ortho-nitro group |

| Nitro Group Dihedral Angle | Tilted with respect to the benzene ring | Steric repulsion with ortho-carboxylic acid |

| C-N Bond Length | Consistent with aromatic C-N bonds | General observations in nitroaromatic compounds |

| C=O and C-O Bond Lengths | Typical for carboxylic acids | General chemical knowledge |

Table 1: Predicted Intramolecular Geometrical Parameters for this compound

The way individual molecules of this compound arrange themselves in a crystal lattice is governed by a balance of intermolecular forces. Based on studies of similar aromatic carboxylic acids, a centrosymmetric dimer motif formed by hydrogen bonds between the carboxylic acid groups of two molecules is highly probable. This is a very common and stable arrangement for carboxylic acids in the solid state.

The intermolecular interactions are the primary forces holding the crystal lattice together. For this compound, several types of interactions are anticipated:

Hydrogen Bonds: The most significant intermolecular interaction will be the hydrogen bonds between the carboxylic acid groups, leading to the formation of the aforementioned dimers.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with another. The presence of the electron-withdrawing nitro group can influence the nature of this stacking.

C-H···O Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds of the isopropyl group and the phenyl ring with the oxygen atoms of the nitro and carboxylic acid groups of neighboring molecules are also expected to contribute to the stability of the crystal lattice.

Polymorphism and Crystal Form Characterization

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including benzoic acid derivatives. researchgate.net The different polymorphs of a substance can exhibit distinct physical properties.

Studies on related compounds like 2-chloro-4-nitrobenzoic acid have revealed the existence of multiple polymorphic forms. rsc.org It is therefore plausible that this compound could also exhibit polymorphism. The stability of these different forms would be dependent on thermodynamic factors, with one form being the most stable under a given set of conditions. For example, in 2-chloro-4-nitrobenzoic acid, two modifications have been identified, with one being thermodynamically stable at lower temperatures and transforming to another form at higher temperatures. rsc.org A similar behavior could be anticipated for this compound.

The specific polymorph that crystallizes is often highly sensitive to the experimental conditions. Factors that can influence the polymorphic outcome include:

Lack of Publicly Available Crystallographic Data for this compound

The absence of such data for this compound means that key details about its crystal system, space group, and the precise arrangement of molecules in the solid state remain uncharacterized in the public domain. Consequently, an in-depth article focusing solely on the crystallographic and solid-state architectural studies of this specific compound, as requested, cannot be accurately generated at this time.

Further research, including the synthesis and subsequent crystallographic analysis of this compound, would be required to produce the specific PXRD data necessary for the requested detailed article and data tables.

Computational Chemistry and Theoretical Modeling of 4 Isopropyl 2 Nitrobenzoic Acid

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules at the atomic level.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. DFT methods, such as the widely used B3LYP functional with a Pople-style basis set (e.g., 6-311++G(d,p)), are highly effective for this purpose. sapub.org These calculations find the minimum energy conformation of the molecule in the gas phase.

For 4-isopropyl-2-nitrobenzoic acid, optimization would reveal the precise bond lengths, bond angles, and dihedral angles. The presence of bulky ortho substituents (carboxylic acid and nitro groups) creates significant steric hindrance, which can force the carboxyl and nitro groups to twist out of the plane of the benzene (B151609) ring. The electron-donating nature of the isopropyl group and the strong electron-withdrawing capacity of the nitro group significantly influence the electronic distribution and geometry of the benzene ring. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on calculations of similar nitrobenzoic acids and are intended for illustrative purposes.

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| C-C (ring) | 1.38 - 1.41 Å | C-C=O | 120.5° |

| C-COOH | 1.49 Å | C-C-N | 121.0° |

| C-NO₂ | 1.48 Å | O-C-O | 123.0° |

| C=O | 1.22 Å | O-N-O | 124.5° |

| C-OH | 1.35 Å | C-C-C (isopropyl) | 118.0° |

| N-O | 1.23 Å | Dihedral (Ring-COOH) | ~30-50° |

Computational methods can accurately predict spectroscopic data, which serves as a powerful means of structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding tensors, which can be converted into chemical shifts. researchgate.net The predicted shifts for this compound would reflect its unique electronic environment. The aromatic protons and carbons are influenced by the opposing electronic effects of the substituents. The proton ortho to the nitro group would be significantly downfield, while the protons adjacent to the isopropyl group would be shifted upfield relative to unsubstituted benzene.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. These calculations help in assigning specific molecular motions (stretching, bending, twisting) to the observed spectral bands. Key predicted vibrations for this molecule would include the characteristic stretches for the O-H of the acid, the C=O of the carbonyl group, and the symmetric and asymmetric stretches of the NO₂ group. sapub.org

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.

| Parameter | Predicted Value | Description |

|---|---|---|

| ¹H NMR (Aromatic) | 7.6 - 8.2 ppm | Chemical shifts influenced by -NO₂ and -iPr groups. |

| ¹³C NMR (C=O) | ~168 ppm | Carbonyl carbon of the carboxylic acid. |

| IR Freq. (C=O) | ~1710 cm⁻¹ | Carbonyl stretching vibration. |

| IR Freq. (NO₂ asymm) | ~1530 cm⁻¹ | Asymmetric stretching of the nitro group. |

| IR Freq. (NO₂ symm) | ~1350 cm⁻¹ | Symmetric stretching of the nitro group. |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. researchgate.netyoutube.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the isopropyl group. In contrast, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the carboxylic acid moiety. From the HOMO and LUMO energies, key reactivity descriptors can be calculated.

Table 3: Predicted Reactivity Descriptors for this compound (Illustrative) Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | -7.0 |

| LUMO Energy | E(LUMO) | -2.5 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 |

| Ionization Potential (I) | -E(HOMO) | 7.0 |

| Electron Affinity (A) | -E(LUMO) | 2.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics are better suited for studying the motion and conformational behavior of molecules, especially in solution.

This compound has several rotatable bonds, primarily the C-C bond linking the isopropyl group to the ring and the C-C bond connecting the carboxylic acid. A conformational analysis, performed by systematically rotating these bonds and calculating the energy at each step, generates a Potential Energy Surface (PES). This surface maps the energy landscape of the molecule, revealing the lowest-energy (most stable) conformers and the energy barriers between them. The analysis would likely show that steric clash between the bulky ortho groups and the methyl groups of the isopropyl substituent plays a dominant role in determining the preferred conformations.

Molecular Dynamics (MD) simulations model the movement of a molecule over time, taking into account interactions with its environment, such as solvent molecules. utupub.fidntb.gov.ua Simulating this compound in a solvent like water or DMSO would provide insights into how intermolecular forces, particularly hydrogen bonding with the carboxylic acid group, affect its structure and dynamics. researchgate.netmdpi.com The solvent can stabilize certain conformations over others, influencing the average structure observed in a real-world solution. MD simulations can track the rotational and translational motion, revealing how the molecule explores its conformational space and interacts with neighboring solvent molecules.

Intermolecular Interaction Energy Calculations

The calculation of intermolecular interaction energies is crucial for understanding the solid-state structure and properties of molecular crystals like this compound. These energies dictate how molecules arrange themselves in a crystal lattice, influencing properties such as melting point, solubility, and polymorphism. Theoretical calculations, typically employing Density Functional Theory (DFT), are used to quantify the strength of the various non-covalent interactions between molecules.

For related 2-substituted 4-nitrobenzoic acid derivatives, computational studies have been performed to understand how different functional groups impact intermolecular interactions and solid-solution formation. nih.gov These studies calculate the energy of interaction between a central molecule and its neighbors to rationalize observed crystal packing and solubility. nih.gov

Quantification of Hydrogen Bonding and Stacking Interactions

The molecular structure of this compound, featuring a carboxylic acid group, a nitro group, and an aromatic ring, allows for a variety of intermolecular interactions.

Hydrogen Bonding: The primary and strongest intermolecular interaction expected is the classic hydrogen bonding between the carboxylic acid groups. This typically forms a centrosymmetric dimer where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a second molecule, and vice-versa (an R²₂(8) graph set motif). The nitro group can also act as a hydrogen bond acceptor. google.com Studies on crystalline 2-nitrobenzoic acid, a similar compound, have quantified various O···H interactions, confirming the formation of a classical carboxylic acid hydrogen-bonded dimer. nih.gov

Stacking Interactions: Pi (π-π) stacking interactions are expected between the aromatic rings of adjacent molecules. The presence of the electron-withdrawing nitro group and the electron-donating isopropyl group influences the electron distribution of the benzene ring, which in turn affects the geometry and energy of these stacking interactions. In a related compound, isopropyl 4-nitrobenzoate (B1230335), π-π stacking was observed with centroid-to-centroid distances of approximately 3.67 Å. researchgate.net

While detailed energy values for this compound are not present in the available literature, a typical computational approach would involve the following:

Geometry Optimization: The 3D structure of a molecular dimer or cluster is optimized using a suitable level of theory (e.g., B3LYP or M06-2X with a basis set like 6-311++G(d,p)). nih.gov

Energy Calculation: The total electronic energy of the optimized cluster is calculated.

Monomer Energy Calculation: The energy of each individual molecule (monomer) in the same geometry it occupies in the cluster is also calculated.

Interaction Energy: The interaction energy is determined by subtracting the sum of the monomer energies from the total energy of the cluster. A basis set superposition error (BSSE) correction is typically applied to obtain a more accurate value.

A hypothetical data table for such calculations would look as follows:

| Interaction Type | Dimer Configuration | Method/Basis Set | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Carboxylic Acid Dimer | DFT/B3LYP/6-311+G(d,p) | Data Not Available |

| π-π Stacking | Parallel Displaced | DFT/B3LYP/6-311+G(d,p) | Data Not Available |

Theoretical Investigation of Reaction Mechanisms

Theoretical investigations into reaction mechanisms use computational chemistry to map out the potential energy surface of a chemical reaction. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. Such studies provide insights into the feasibility of a reaction pathway, the reaction kinetics, and the role of catalysts.

For this compound, theoretical studies could investigate various reactions, such as:

Esterification: The reaction of the carboxylic acid group with an alcohol.

Reduction of the Nitro Group: The conversion of the -NO₂ group to an amino group (-NH₂).

Decarboxylation: The removal of the carboxyl group.

However, specific theoretical investigations into the reaction mechanisms of this compound have not been identified in the surveyed literature. General DFT methods are often employed to explore reaction pathways for organic molecules, providing a deeper understanding of their chemical reactivity. orgsyn.org

Applications in Advanced Materials and Chemical Intermediates

Role as a Key Building Block in Multi-Step Organic Synthesis

4-Isopropyl-2-nitrobenzoic acid is firmly established as a key building block in the field of multi-step organic synthesis. achemblock.com Its utility stems from the presence of multiple functional groups that can be selectively targeted and transformed. The carboxylic acid and nitro groups are particularly significant, allowing for a diverse range of chemical reactions.

The synthesis of this compound itself is a multi-step process, often starting from precursors like 2-Nitro-4-isopropylbenzonitrile. chemicalbook.com One documented synthesis involves the hydrolysis of the nitrile group under acidic conditions to form the carboxylic acid. chemicalbook.com This highlights its position as an intermediate within a larger synthetic pathway.

Once formed, it serves as a versatile scaffold. The nitro group can be reduced to form an amine, a crucial transformation for creating biologically active molecules and heterocyclic compounds. google.com The carboxylic acid group can undergo esterification or be converted into an acid chloride, opening pathways for the synthesis of amides and other derivatives. youtube.com This reactivity makes it analogous to other multi-reactive building blocks, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, which is used in the solid-phase synthesis of various heterocyclic structures essential for drug discovery.

The general class of nitrobenzoic acids is considered a source of valuable intermediates for producing pharmaceuticals and dyestuffs. google.com The strategic placement of the isopropyl group on the 4-position influences the electronic properties and solubility of the molecule and its subsequent derivatives, a critical factor in designing target molecules.

Table of Exemplary Transformations:

| Starting Material | Reagents/Conditions | Product | Transformation Type |

|---|---|---|---|

| 2-Nitro-4-isopropylbenzonitrile | H₂SO₄, Acetic Acid, H₂O, Reflux | This compound | Nitrile Hydrolysis chemicalbook.com |

| This compound | Reducing Agent (e.g., Fe/HCl) | 2-Amino-4-isopropylbenzoic acid | Nitro Group Reduction |

| This compound | Alcohol, Acid Catalyst | Methyl 4-isopropyl-2-nitrobenzoate | Fischer Esterification |

Development of Novel Derivatives with Potential for Material Science Applications

While specific applications of this compound in material science are an area of ongoing research, the broader class of nitrobenzoic acids serves as crucial intermediates for creating monomeric materials intended for polymerization. google.com The functional groups on these molecules allow them to be incorporated into polymer chains, imparting specific properties to the resulting material.

Derivatives of similar compounds have been investigated for their unique properties. For instance, the adsorption of 4-nitrobenzoic acid molecules onto fine silver powder surfaces has been studied, indicating potential applications in surface chemistry and nanotechnology. sigmaaldrich.com Furthermore, photochemical cyclizations of related aromatic compounds are being explored as a method to design and synthesize novel materials.

The potential for this compound in this field lies in the synthesis of novel polymers and functional materials. The nitro group can be converted into other functionalities that can then participate in polymerization reactions. The isopropyl group can enhance the solubility of monomers in organic solvents and influence the physical properties, such as the glass transition temperature and mechanical strength, of the final polymer.

Contributions to the Synthesis of Fine Chemicals and Specialty Compounds

The synthesis of fine chemicals and specialty compounds, which includes pharmaceuticals, agrochemicals, and dyes, represents a significant application area for this compound. Its role as a versatile intermediate is underscored by its appearance in patents from pharmaceutical companies, such as a patent from Abbott Laboratories that details a synthesis route for the compound. chemicalbook.com

The creation of complex heterocyclic compounds, which form the backbone of many modern pharmaceuticals, is a key area where building blocks like this are employed. The dual functionality of the nitro and carboxylic acid groups allows for the construction of fused ring systems and other intricate molecular architectures. For example, the reduction of the nitro group to an amine, followed by reaction with the carboxylic acid moiety (or its derivative), can be used to form lactams, a common feature in medicinal chemistry.

Exploration in Emerging Research Areas (e.g., biocatalysis)

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry, offering high selectivity and mild reaction conditions. While direct biocatalytic applications involving this compound are still an emerging area of research, studies on related molecules indicate significant potential.

Research into reversible benzoic acid decarboxylases has shown that enzymes can be used for both the addition (carboxylation) and removal (decarboxylation) of carboxyl groups from various phenolic compounds. This technology is being developed into a "biocatalytic Kolbe-Schmitt reaction." Enzymes have been identified that can process a range of substituted salicylic (B10762653) acids, demonstrating the potential for enzymatic modification of the carboxylic acid group on aromatic rings.

Another promising avenue is the biocatalytic reduction of the nitro group. Nitroreductase enzymes are known to convert aromatic nitro compounds into their corresponding amines under environmentally benign conditions. This enzymatic approach could offer a green alternative to traditional chemical methods that often use heavy metals. The exploration of enzymes that can selectively act on this compound could lead to more efficient and sustainable synthetic routes for producing valuable amino derivatives.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 4-isopropyl-2-nitrobenzoic acid, and how can purity be optimized during the process?

- Methodological Answer : Synthesis typically involves nitration of 4-isopropylbenzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (~0–5°C) to avoid over-nitration. Purification via recrystallization in ethanol or aqueous ethanol is recommended, as solubility data for similar nitrobenzoic acids (e.g., 4-nitrobenzoic acid) indicate ethanol as an effective solvent . Monitor purity via HPLC with UV detection (λ = 254 nm) or melting point analysis (literature mp: ~141–146°C for analogous chloro-nitrobenzoic acids) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as a doublet (H-3, δ ~8.2 ppm) and triplet (H-5, δ ~7.5 ppm) due to nitro group deshielding. The isopropyl group shows a septet (δ ~3.0 ppm) and doublets (δ ~1.3 ppm) .

- IR : Strong bands at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), with a carboxylic acid O-H stretch (~2500–3000 cm⁻¹ broad) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to potential dust inhalation risks. Store away from oxidizers (e.g., peroxides) to avoid hazardous reactions .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise due to its nitro and carboxylic acid groups?

- Methodological Answer : Use SHELXL for refinement, assigning anisotropic displacement parameters to the nitro group (O1, O2) and carboxylic acid (O3, O4). Challenges include:

- Disorder : The isopropyl group may exhibit rotational disorder; apply PART instructions in SHELXL to model split positions .

- Hydrogen Bonding : Carboxylic acid protons form strong O-H···O bonds with nitro groups (graph set analysis: R₂²(8) motifs), requiring careful assignment of H-atom positions .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic effects of the nitro and isopropyl groups in this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze:

- Electrostatic Potential (ESP) : Nitro groups create electron-deficient regions, directing electrophilic attacks.

- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~4–5 eV) reflects stability, influenced by the electron-withdrawing nitro group .

- Compare with experimental UV-Vis spectra (λmax ~270 nm for nitroaromatics) .

Q. How do conflicting melting point values in literature for similar compounds (e.g., 4-chloro-2-nitrobenzoic acid) impact the characterization of this compound?

- Methodological Answer : Discrepancies (e.g., mp 141–146°C vs. 117–120°C for 4-isopropylbenzoic acid ) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Cross-reference with powder XRD to confirm crystalline phase consistency .

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in nitrobenzoic acid derivatives?

- Methodological Answer : Analyze crystal packing via graph set notation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。